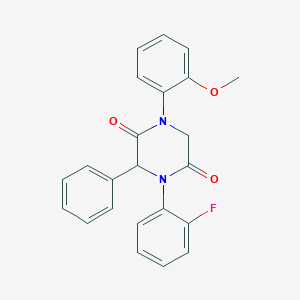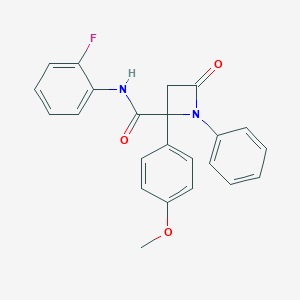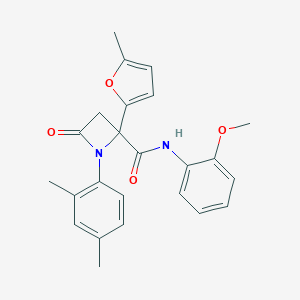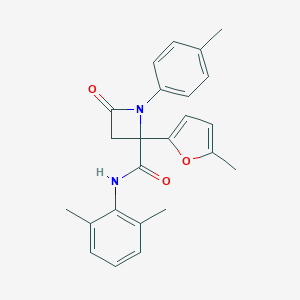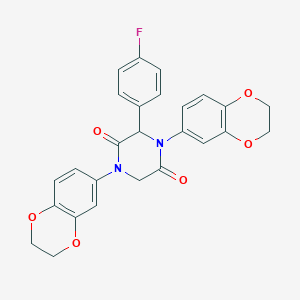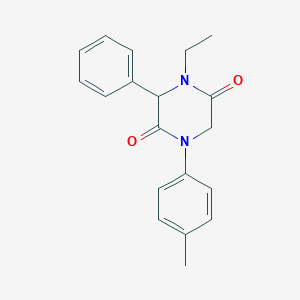
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MPP, and it has been widely used in scientific research due to its unique chemical structure and potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of MPP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. MPP has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPP has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. MPP has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological properties. However, MPP also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. Additionally, MPP has not been extensively studied in humans, and its safety profile is not fully understood.
Orientations Futures
There are several potential future directions for research on MPP. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of MPP in humans with these conditions. Additionally, MPP's potential use as a diagnostic tool in medical imaging should be further explored. Finally, more research is needed to fully understand the mechanism of action of MPP and its effects on various biochemical and physiological processes in the body.
Méthodes De Synthèse
The synthesis of MPP involves the reaction of 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and benzil with piperazine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain MPP in its pure form. This synthesis method has been widely used in various research studies to produce MPP for further analysis.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. MPP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MPP has been studied for its potential use as a diagnostic tool in medical imaging.
Propriétés
Formule moléculaire |
C24H22N2O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-(4-methylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H22N2O3/c1-17-8-12-19(13-9-17)25-16-22(27)26(20-6-4-3-5-7-20)23(24(25)28)18-10-14-21(29-2)15-11-18/h3-15,23H,16H2,1-2H3 |
Clé InChI |
INNRMXHGOGPIKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
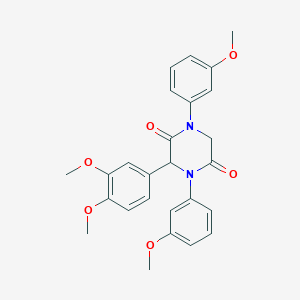

![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
